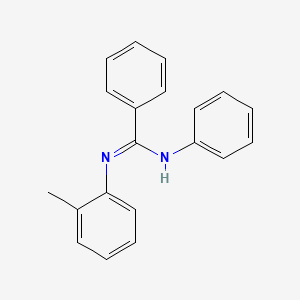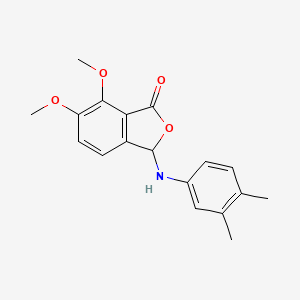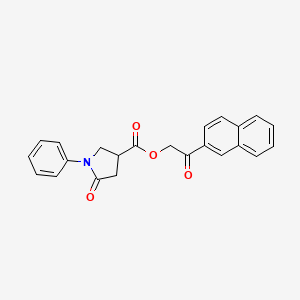![molecular formula C25H19N3O B10877671 2-[(4-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B10877671.png)
2-[(4-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with methoxyaniline and diphenyl groups, along with a cyanide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium cyanide, sodium methoxide.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the cyanide.
科学的研究の応用
2-(4-Methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural complexity.
作用機序
The mechanism of action of 2-(4-methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide involves its interaction with specific molecular targets. The methoxyaniline and diphenyl groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The cyanide group can also participate in binding interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
2-(4-Methoxyanilino)-4,6-diphenylpyridine: Lacks the cyanide group but has similar structural features.
4-(4-Methoxyphenylamino)-2,6-diphenylpyridine: Another structurally related compound with potential biological activity.
Uniqueness
2-(4-Methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide is unique due to the presence of the cyanide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C25H19N3O |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
2-(4-methoxyanilino)-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C25H19N3O/c1-29-21-14-12-20(13-15-21)27-25-23(17-26)22(18-8-4-2-5-9-18)16-24(28-25)19-10-6-3-7-11-19/h2-16H,1H3,(H,27,28) |
InChIキー |
YBFKCMDDPCXARH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[({[5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10877611.png)
![3-[[(5Z)-5-[[2-bromo-5-ethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B10877621.png)

![6-Amino-3-methyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10877623.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877626.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877628.png)



![2-({[(2,4-Dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10877667.png)
![6-(4-bromophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10877674.png)
![2-(4-{[4-(Ethoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10877678.png)
![2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10877683.png)
![2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10877690.png)
